A1 Adenosine Receptor Modulation: Adenoregulin vs. Mastoparan
Adenoregulin enhances agonist binding to the A1 adenosine receptor to a significantly greater extent compared to the structurally related amphiphilic peptide mastoparan. While both peptides stimulate G-protein activity, Adenoregulin's effect on A1 receptor binding is more pronounced [1].
| Evidence Dimension | Maximal enhancement of A1 adenosine receptor agonist binding |
|---|---|
| Target Compound Data | 60% enhancement at 20 µM |
| Comparator Or Baseline | Mastoparan: Less pronounced enhancement; precise maximal % not reported in the same assay but described as 'share many properties' but not identical |
| Quantified Difference | Adenoregulin specifically demonstrated 60% maximal enhancement for A1 receptors at 20 µM |
| Conditions | Rat brain membrane binding assays using [3H]CHA as the A1 receptor agonist |
Why This Matters
This quantitative data allows researchers to select Adenoregulin over mastoparan when a more robust and specific enhancement of A1 adenosine receptor agonist binding is required for their assays.
- [1] Shin, Y., Moni, R. W., Lueders, J. E., & Daly, J. W. (1994). Effects of the amphiphilic peptides mastoparan and adenoregulin on receptor binding, G proteins, phosphoinositide breakdown, cyclic AMP generation, and calcium influx. Cellular and Molecular Neurobiology, 14(2), 133-157. View Source
